

# Understanding the dual functionality of 5-bromopentanal

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## Compound of Interest

Compound Name: 5-bromopentanal

Cat. No.: B1354046

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An In-Depth Technical Guide to the Dual Functionality of **5-Bromopentanal**

## Abstract

**5-Bromopentanal** is a bifunctional organic compound featuring both an aldehyde and a terminal alkyl bromide. This unique structural arrangement allows for orthogonal chemical transformations, making it a versatile and valuable building block in organic synthesis. The aldehyde group serves as a handle for nucleophilic additions, condensations, and oxidations, while the bromo group is amenable to nucleophilic substitutions and organometallic reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of **5-bromopentanal**, with a focus on its utility for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**5-Bromopentanal** is a halogenated aldehyde whose reactivity is dictated by its two distinct functional groups.[1] Its bifunctional nature makes it a key intermediate for synthesizing more complex molecules, including various carbocycles and heterocycles.[2]

Table 1: Physicochemical Properties of **5-Bromopentanal**

Property	Value	Reference
CAS Number	1191-30-6	[1][3][4]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> BrO	[1][3][5]
Molecular Weight	165.03 g/mol	[4][5]
Appearance	Colorless to pale yellow liquid	[6]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	[3]
Rotatable Bond Count	4	[3]
SMILES	BrCCCCC=O	[5]

| InChI Key | LEJSXHLXJUILLMI-UHFFFAOYSA-N |[5] |

Note: Physical properties such as boiling point and density are not consistently reported across sources and should be obtained from a specific supplier's safety data sheet (SDS).

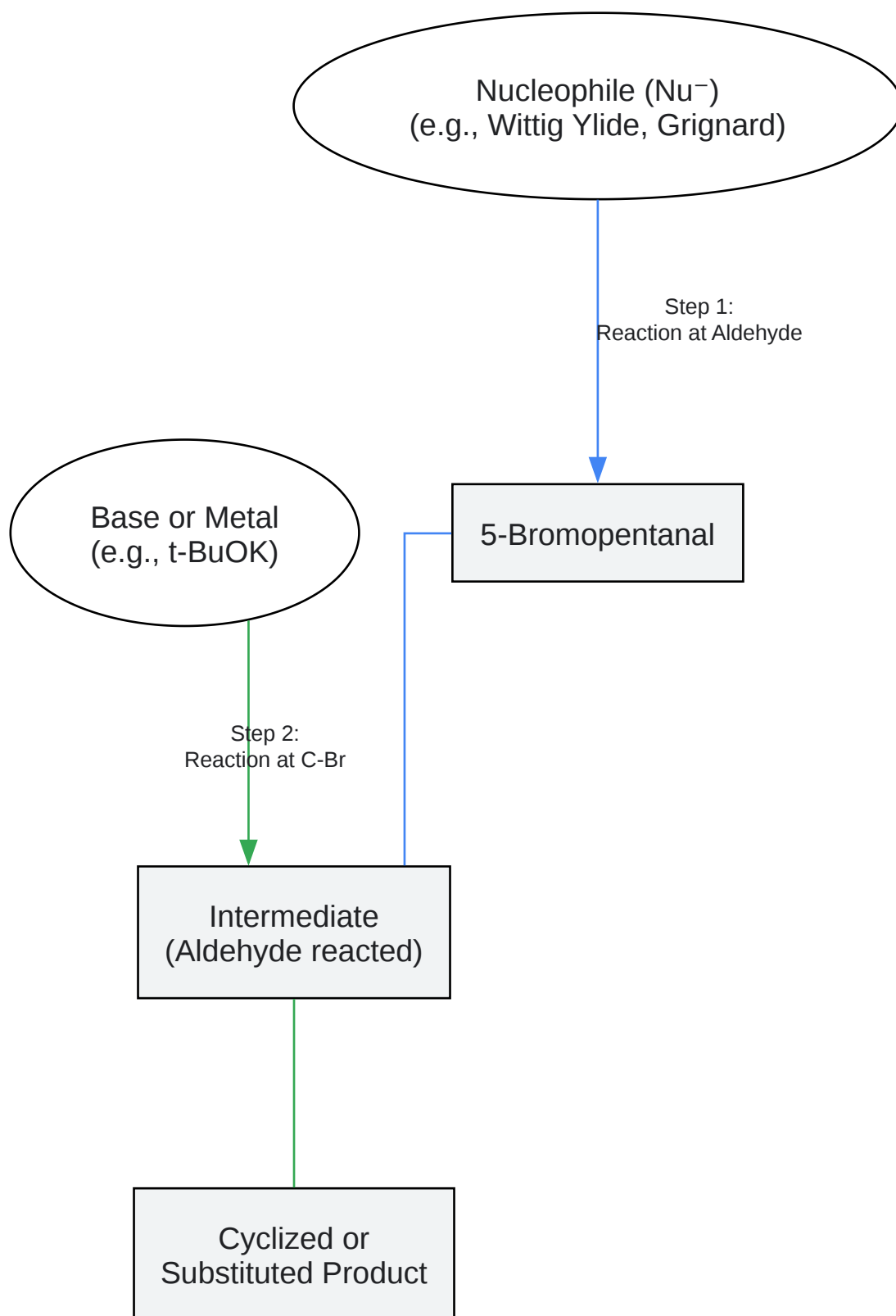
## The Dual Functionality: A Tale of Two Reactive Centers

The core utility of **5-bromopentanal** lies in the differential reactivity of its aldehyde and alkyl bromide moieties. This allows for sequential, controlled modifications without the need for extensive protecting group strategies.

- **The Aldehyde Moiety:** The electrophilic carbon of the aldehyde group is a prime target for nucleophiles. It readily undergoes reactions such as Wittig olefination, Grignard reactions, reductions to the corresponding alcohol (5-bromopentanol), and oxidation to the carboxylic acid.[7]
- **The Alkyl Bromide Moiety:** The C-Br bond allows for classic nucleophilic substitution (S<sub>N</sub>2) reactions. It is also a precursor for forming organometallic reagents, such as Grignard or organolithium reagents, by reaction with magnesium or lithium metal, respectively.

This dual reactivity enables synthetic strategies where one functional group is reacted selectively while the other remains intact for a subsequent transformation. A common pathway

involves a reaction at the aldehyde, followed by an intramolecular cyclization via nucleophilic attack on the carbon bearing the bromine atom.



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**Caption:** General workflow for sequential reactions of **5-bromopentanal**.

## Synthesis of 5-Bromopentanal and its Derivatives

**5-Bromopentanal** is typically synthesized via the oxidation of its corresponding alcohol, 5-bromopentan-1-ol. Alternatively, methods involving the hydrobromination of pentenal derivatives are also employed.

### Experimental Protocols

#### Protocol 1: Synthesis via Swern Oxidation of 5-Bromopentan-1-ol

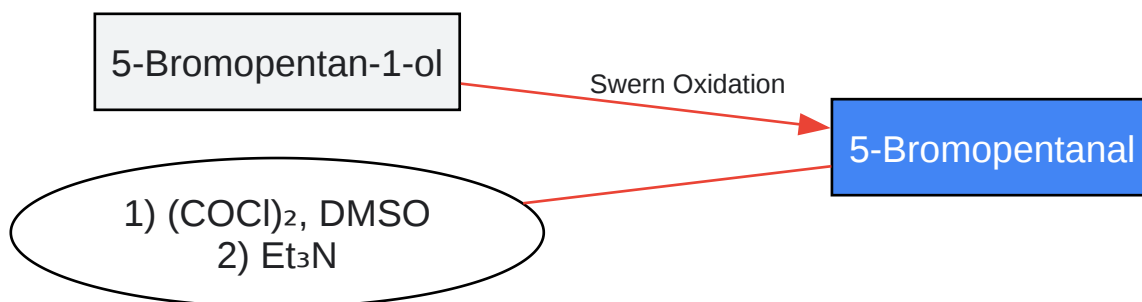
This is a common laboratory-scale method for preparing the aldehyde while avoiding over-oxidation to the carboxylic acid.<sup>[7]</sup>

- **Preparation:** A solution of oxalyl chloride in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., Nitrogen or Argon).
- **Activation:** Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution, followed by stirring for 15 minutes.
- **Alcohol Addition:** A solution of 5-bromopentan-1-ol in DCM is added slowly, and the reaction is stirred for 1 hour at -78 °C.
- **Quenching:** Triethylamine is added, and the mixture is stirred for 30 minutes, then allowed to warm to room temperature.
- **Workup:** The reaction is quenched with water. The organic layer is separated, washed sequentially with dilute aq. HCl, aq. NaHCO<sub>3</sub>, and brine.<sup>[7]</sup>
- **Purification:** The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is removed under reduced pressure to yield crude **5-bromopentanal**, which can be further purified by column chromatography.

#### Protocol 2: Synthesis via Free Radical Addition to 4-Pentenal Derivatives

This method, described in patent literature, involves the anti-Markovnikov addition of hydrogen bromide to a 4-pentenal derivative.[8][9]

- Setup: A 4-pentenal derivative (e.g., 2-ethyl-4-pentenal ethylene acetal) is dissolved in an inert, non-polar solvent like n-heptane in a flask suitable for photochemical reactions.[8]
- Reaction: The solution is maintained at a temperature between 15 °C and 45 °C. Hydrogen bromide gas is bubbled through the solution while irradiating with ultraviolet (UV) light (e.g., from a low-pressure mercury lamp).[9]
- Monitoring: The reaction is monitored until completion (e.g., by TLC or GC).
- Workup: The reaction mixture is neutralized (e.g., with an aqueous solution of sodium carbonate) and washed with water.[9]
- Isolation: The solvent is removed by distillation under reduced pressure to yield the 5-bromo-1-pentanal derivative. If an acetal was used as the starting material, it can be hydrolyzed with an acidic aqueous solution to yield the final aldehyde.[8]



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**Caption:** Synthetic pathway for **5-bromopentanal** via Swern oxidation.

## Applications in Drug Development and Heterocycle Synthesis

The unique structure of **5-bromopentanal** makes it a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

## Precursor to Carbocycles and Heterocycles

Bromo-aldehydes are valuable bis-electrophilic fragments.<sup>[10]</sup> The aldehyde can be converted into a nucleophilic center (e.g., via a Wittig reaction followed by reduction) or an extended chain, which can then participate in an intramolecular reaction with the alkyl bromide. For example, treatment with a base like potassium tert-butoxide (t-BuOK) can promote intramolecular cyclization to form cyclopentanecarbaldehyde derivatives.<sup>[10]</sup>

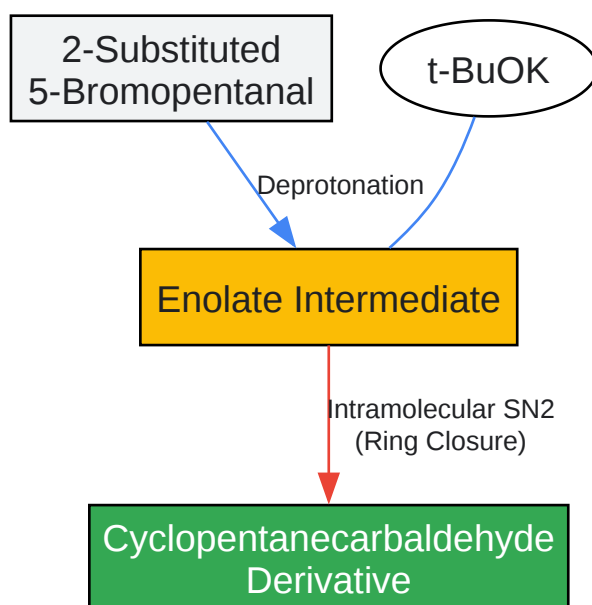
Table 2: Spectroscopic Data for a **5-Bromopentanal** Derivative

Compound	Type	Data ( $\delta$ in ppm, J in Hz)	Reference
2-Benzyl-5-bromopentanal	$^1\text{H}$ NMR (500 MHz, $\text{CDCl}_3$ )	9.68 (d, J = 2.3), 7.36–7.14 (m, 5H), 3.37 (t, J = 6.3), 3.03 (dd, J = 14.0, 7.3), 2.75 (dd, J = 14.0, 7.1), 2.70–2.60 (m, 1H), 2.00–1.76 (m, 3H), 1.69–1.57 (m, 1H)	<sup>[10]</sup>

|  $^{13}\text{C}$  NMR (126 MHz,  $\text{CDCl}_3$ ) | 203.6, 138.1, 128.7, 128.5, 126.4, 52.4, 35.0, 32.9, 29.8, 26.8 |  
<sup>[10]</sup> |

## Role in Medicinal Chemistry

While direct examples for **5-bromopentanal** are sparse in the provided results, the related compound 5-bromo-1-pentene is highlighted as a crucial building block in medicinal chemistry.<sup>[11][12]</sup> This bifunctional synthon is used to create linkers in prodrugs and to construct nitrogen-containing heterocycles like pyrrolidines and piperidines, which form the backbone of many kinase inhibitors.<sup>[11]</sup> The principles of its dual reactivity are directly analogous to those of **5-bromopentanal**. The aldehyde function in **5-bromopentanal** offers an alternative handle for constructing complex side chains or linking to other molecular scaffolds, making it a valuable tool for synthesizing novel therapeutic agents.



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**Caption:** Base-mediated cyclization of a **5-bromopentanal** derivative.

## Handling and Storage

Aldehydes, including **5-bromopentanal**, are susceptible to oxidation to the corresponding carboxylic acid in the presence of air.[7] Therefore, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C) and protected from light.[7] If oxidation occurs, the aldehyde can be purified by dissolving it in an organic solvent and washing with a mild base like sodium bicarbonate solution to remove the acidic impurity.[7]

## Conclusion

**5-Bromopentanal** is a highly valuable bifunctional reagent in modern organic synthesis. Its orthogonal aldehyde and alkyl bromide functionalities provide a platform for a wide range of selective, sequential chemical transformations. This dual reactivity makes it an essential building block for the efficient construction of complex carbocyclic and heterocyclic systems, underscoring its importance for professionals in synthetic chemistry and drug discovery. A thorough understanding of its properties and reaction protocols is key to leveraging its full synthetic potential.

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